2-(7-Methoxy-1-naphthyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)12-5-3-4-10-6-7-11(17-2)8-13(10)12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
ZJTGRYUHMAIZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 7 Methoxy 1 Naphthyl Propanoic Acid
Established Synthetic Pathways for 2-(7-Methoxy-1-naphthyl)propanoic Acid
The synthesis of racemic this compound can be approached through several established routes, often involving multi-step sequences starting from readily available naphthalene (B1677914) precursors. A common strategy involves the functionalization of a pre-existing 7-methoxynaphthalene core. For instance, a synthetic pathway can be envisioned starting from 7-methoxy-1-naphthaldehyde. This aldehyde can be converted to the corresponding propanoic acid through a series of reactions, such as a Wittig-type reaction to introduce a two-carbon unit, followed by hydrogenation and hydrolysis, or via a Darzens condensation followed by rearrangement and oxidation. Another approach could involve the direct carboxylation of a suitable precursor, such as 1-ethyl-7-methoxynaphthalene, or the hydrolysis of a corresponding nitrile or ester.
Regioselective Synthesis Approaches for this compound
Achieving the correct 1,7-substitution pattern on the naphthalene ring is a critical challenge in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution reactions on naphthalene derivatives is highly dependent on the nature and position of existing substituents. researchgate.net For a precursor like 2-methoxynaphthalene, acylation reactions, a common method for introducing a side chain, typically occur at the 6-position due to electronic and steric factors. kisti.re.kr
To achieve the desired 1,7-substitution, synthesis often starts with a precursor that already contains substituents directing the subsequent reactions to the desired positions. For example, starting with 7-methoxynaphthalen-2-ol allows for functionalization at the C1 position. google.com Modern synthetic methods, including transition-metal-catalyzed C-H bond functionalization, offer powerful tools for the regioselective modification of arenes, although their specific application to 7-methoxynaphthalene needs to be tailored. researchgate.netnih.gov These strategies often employ directing groups to guide the reaction to a specific C-H bond, overcoming the inherent reactivity patterns of the naphthalene core. nih.gov
Stereoselective Synthesis Methodologies for Enantiomers of this compound
As this compound possesses a stereogenic center at the alpha-position of the carboxylic acid, the synthesis of its individual enantiomers, (S)- and (R)-2-(7-Methoxy-1-naphthyl)propanoic acid, is of significant interest. Methodologies for obtaining single enantiomers of 2-arylpropionic acids are broadly divided into two categories: asymmetric synthesis and chiral resolution of a racemic mixture. tandfonline.comgoogle.com
Asymmetric synthesis aims to directly produce a specific enantiomer in excess. nii.ac.jp For 2-arylpropionic acids, several strategies have been developed. tandfonline.com One prominent method involves the asymmetric alkylation of a chiral auxiliary. For example, an oxazolidinone derived from a chiral amino alcohol can be acylated with a 7-methoxy-1-naphthylacetyl group. tandfonline.comtandfonline.com Subsequent diastereoselective methylation of the alpha-carbon, followed by cleavage of the auxiliary, yields the desired enantiomer of the propanoic acid. tandfonline.com
Another powerful approach is asymmetric hydrogenation. This involves the enantioselective reduction of a corresponding acrylic acid or other unsaturated precursor using a chiral catalyst, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. nih.gov Furthermore, catalytic asymmetric hydrovinylation of a vinyl arene precursor, such as 1-methoxy-7-vinylnaphthalene, followed by oxidation, can provide the chiral propionic acid with high enantioselectivity. nih.gov
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts. google.com This involves reacting the racemic acid with a stoichiometric amount of a chiral amine (a resolving agent), such as (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine. The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be separated by fractional crystallization. The purified diastereomeric salt is then treated with a strong acid to liberate the desired enantiomerically pure carboxylic acid. google.comnih.gov
Kinetic resolution is another effective technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. nii.ac.jpmdpi.comresearchgate.net For example, enantioselective esterification catalyzed by a chiral acyl-transfer catalyst can convert one enantiomer of the racemic acid into an ester at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched acid from the newly formed ester. mdpi.comresearchgate.net Lipases are also commonly used as catalysts for the kinetic resolution of racemic acids and their esters. google.com
| Precursor Name | CAS Number | Potential Synthetic Role |
|---|---|---|
| 7-Methoxy-1-naphthaldehyde | 56875-59-3 | Starting material for building the propanoic acid side chain. guidechem.com |
| 2-(7-Methoxy-1-naphthyl)acetonitrile | 139633-40-2 | Intermediate for hydrolysis to the corresponding acetic acid, followed by α-methylation. guidechem.com |
| (7-Methoxy-1-naphthyl)acetic acid | 832-85-9 | Direct precursor for α-methylation to form the propanoic acid. guidechem.com |
| 7-Methoxynaphthalen-1-ol | 5445-17-0 | Core structure for further functionalization at the C1 position. guidechem.com |
| Methyl 2-(7-methoxy-1-naphthyl)propanoate | 121429-73-0 | Ester intermediate for final hydrolysis to the target acid. guidechem.com |
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers several sites for chemical modification, with the carboxylic acid group being the most reactive and versatile functional handle for derivatization. nih.gov Such modifications are often performed to alter the molecule's physicochemical properties or to prepare conjugates and analogs for further study. researchgate.netnih.gov
Esterification: The carboxylic acid can be readily converted into a variety of esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. ceon.rsresearchgate.net The formation of esters, such as methyl, ethyl, or more complex alkyl esters, is a common derivatization strategy. colostate.eduthermofisher.com For instance, reaction with an alcohol in the presence of a carbodiimide (B86325) or conversion to an acyl chloride followed by treatment with an alcohol are effective methods. researchgate.net This derivatization can significantly alter properties like solubility and lipophilicity. researchgate.net
Amide Formation: The synthesis of amides is another primary derivatization route. organic-chemistry.org The carboxylic acid can be coupled with primary or secondary amines using a wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable amide bond. organic-chemistry.orgrsc.org Alternatively, the acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an amine. organic-chemistry.org
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(7-Methoxy-1-naphthyl)propan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govtandfonline.com The resulting alcohol can then undergo further reactions, such as etherification or esterification at the hydroxyl group.
Esterification Reactions of this compound
Esterification of this compound can be achieved through several standard synthetic protocols, most commonly via acid-catalyzed reaction with an alcohol. This transformation converts the carboxylic acid into an ester, which can modulate the compound's polarity and solubility.
A general and widely employed method for this esterification is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is reversible, and to drive it towards the product, the water formed is typically removed by azeotropic distillation.
Alternative methods for esterification that avoid strongly acidic conditions include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with the alcohol. For more specialized esters, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This approach is particularly useful for the esterification of sterically hindered alcohols. The synthesis of various esters from the structurally related compound 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has been extensively documented and provides a reliable precedent for these transformations. researchgate.netprepchem.com
Table 1: Representative Esterification Reactions of this compound
| Ester Product Name | Alcohol Reactant | Catalyst/Reagent | General Reaction Conditions |
| Methyl 2-(7-methoxy-1-naphthyl)propanoate | Methanol (B129727) | H₂SO₄ (catalytic) | Reflux |
| Ethyl 2-(7-methoxy-1-naphthyl)propanoate | Ethanol | p-TSA (catalytic) | Reflux with water removal |
| Isopropyl 2-(7-methoxy-1-naphthyl)propanoate | Isopropanol | DCC/DMAP | Room temperature |
| Benzyl 2-(7-methoxy-1-naphthyl)propanoate | Benzyl alcohol | SOCl₂, then pyridine | 0 °C to room temperature |
Amidation Reactions of this compound
The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.
A common method for amide bond formation involves the use of a coupling agent. Reagents such as carbodiimides, for example, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. analis.com.my These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve yields and suppress side reactions.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This intermediate can then be reacted with a primary or secondary amine to form the desired amide. This method is robust and generally provides high yields.
The synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a structurally related amide, highlights the importance of this functional group in medicinal chemistry. google.com While the direct amidation of this compound is not explicitly detailed in the provided search results, the general principles of amide synthesis are well-established and applicable. researchgate.net
Table 2: Representative Amidation Reactions of this compound
| Amide Product Name | Amine Reactant | Coupling Agent/Reagent | General Reaction Conditions |
| 2-(7-methoxy-1-naphthyl)propanamide | Ammonia | EDC/HOBt | Room temperature |
| N-methyl-2-(7-methoxy-1-naphthyl)propanamide | Methylamine | DCC | 0 °C to room temperature |
| N-benzyl-2-(7-methoxy-1-naphthyl)propanamide | Benzylamine | SOCl₂, then amine | 0 °C to room temperature |
| 1-(2-(7-methoxy-1-naphthyl)propanoyl)piperidine | Piperidine | EDC | Room temperature |
Reduction Reactions of the Carboxylic Acid Group in this compound
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(7-methoxy-1-naphthyl)propan-1-ol. This transformation is typically accomplished using strong reducing agents, as the carboxylic acid functional group is relatively resistant to reduction.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids. masterorganicchemistry.comambeed.comyoutube.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.comyoutube.com This is followed by the reduction of the carboxylate to the primary alcohol. A subsequent aqueous workup, often under acidic conditions, is necessary to protonate the resulting alkoxide and to decompose any remaining LiAlH₄. It is important to note that LiAlH₄ is a very reactive and pyrophoric reagent that reacts violently with water and other protic solvents.
While sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, it is generally not reactive enough to reduce carboxylic acids. Therefore, for the conversion of this compound to the corresponding alcohol, LiAlH₄ is the reagent of choice.
A related reduction is that of the corresponding amide. For instance, 2-(7-methoxy-1-naphthyl)acetamide can be reduced to 2-(7-methoxy-1-naphthyl)ethylamine using reagents like zinc borohydride (Zn(BH₄)₂), which is a milder alternative to LiAlH₄ for this transformation. patsnap.com This demonstrates that the naphthyl moiety is stable to these reduction conditions.
Table 3: Representative Reduction Reaction of this compound
| Product Name | Reducing Agent | Solvent | General Reaction Conditions |
| 2-(7-methoxy-1-naphthyl)propan-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 0 °C to reflux, followed by aqueous workup |
Advanced Analytical and Spectroscopic Characterization of 2 7 Methoxy 1 Naphthyl Propanoic Acid
Chromatographic Techniques for Purity Assessment and Separation
Chromatography stands as a cornerstone for the separation and purity evaluation of 2-(7-Methoxy-1-naphthyl)propanoic acid. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity checks, the separation of closely related impurities, or the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and versatile method for the analysis of this compound and its related substances. ijpsdronline.comnih.gov These methods are valued for their precision, selectivity, and speed. ijpsdronline.com A typical RP-HPLC setup involves a stationary phase, such as a YMC-ODS A (5µ particle size, 250mm × 4.6mm) column, and a mobile phase tailored to achieve optimal separation. ijpsdronline.com For instance, an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.8) in a 550:450 v/v ratio, delivered at a flow rate of 0.8 ml/min, has proven effective. ijpsdronline.com Detection is commonly performed using a UV detector set at 254 nm. ijpsdronline.com
For the analysis of potential impurities, Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, offers enhanced resolution and sensitivity. An Acquity BEH C18 column (100 mm × 2.1 mm, 1.7µm) with a gradient elution system can be employed. tandfonline.com The mobile phase for such a separation might consist of 0.1% orthophosphoric acid in water (pH 3.0) as mobile phase A and acetonitrile as mobile phase B, with a flow rate of 0.5 mL/min and detection at 230 nm. tandfonline.com
Interactive Data Table: Representative HPLC/UPLC Conditions
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | YMC-ODS A (250mm × 4.6mm, 5µm) ijpsdronline.com | Acquity BEH C18 (100 mm × 2.1 mm, 1.7µm) tandfonline.com |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 3.8) ijpsdronline.com | 0.1% OPA in water (pH 3.0) tandfonline.com |
| Mobile Phase B | Acetonitrile ijpsdronline.com | Acetonitrile tandfonline.com |
| Elution | Isocratic (550:450 v/v A:B) ijpsdronline.com | Gradient tandfonline.com |
| Flow Rate | 0.8 ml/min ijpsdronline.com | 0.5 mL/min tandfonline.com |
| Detection | 254 nm ijpsdronline.com | 230 nm tandfonline.com |
| Column Temp. | Not Specified | 50°C tandfonline.com |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a powerful tool for the analysis of this compound, especially after appropriate derivatization. nih.govdergipark.org.tr Derivatization is often necessary to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govdergipark.org.tr
The separation is typically achieved on a capillary column, such as an HP-5 MS. dergipark.org.tr The GC-MS method can be validated for linearity over a concentration range, for instance, from 0.5 to 12 µg/mL. dergipark.org.tr In selected ion monitoring (SIM) mode, the instrument can be set to detect specific fragment ions, such as m/z 185 for the trimethylsilyl (B98337) (TMS) derivative of the compound, ensuring high selectivity and sensitivity. dergipark.org.tr The limits of detection (LOD) and quantification (LOQ) for such methods can be as low as 0.05 and 0.15 µg/mL, respectively. dergipark.org.tr
Chiral Chromatography for Enantiomeric Purity Determination
As this compound possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts where one enantiomer may exhibit different pharmacological activity or toxicity. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioseparation. researchgate.netmdpi.comnih.govresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. researchgate.netmdpi.comnih.govresearchgate.net For example, a Lux Amylose-1 column can provide excellent enantioseparation. mdpi.comnih.govresearchgate.net The choice of mobile phase is critical and can influence the resolution and even the elution order of the enantiomers. mdpi.comnih.gov A mobile phase composed of methanol (B129727), water, and acetic acid (85:15:0.1, v/v/v) at a flow rate of 0.65 mL/min and a column temperature of 40°C has been shown to achieve baseline separation with a resolution (Rs) of 3.21 within a short analysis time. mdpi.comnih.govresearchgate.net Another effective system utilizes a Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v) at a flow rate of 1.0 ml min−1 and detection at 254 nm. researchgate.net
Interactive Data Table: Chiral HPLC Conditions
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chiral Stationary Phase | Lux Amylose-1 mdpi.comnih.govresearchgate.net | Chiralcel OD researchgate.net |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) mdpi.comnih.govresearchgate.net | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1 v/v) researchgate.net |
| Flow Rate | 0.65 mL/min mdpi.comnih.govresearchgate.net | 1.0 ml/min researchgate.net |
| Temperature | 40 °C mdpi.comnih.govresearchgate.net | 35°C researchgate.net |
| Detection Wavelength | Not Specified | 254 nm researchgate.net |
| Resolution (Rs) | 3.21 mdpi.comnih.govresearchgate.net | Not Specified |
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of this compound. researchgate.net Both proton (¹H) and carbon (¹³C) NMR spectra are instrumental in this regard.
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to a specific proton or group of protons within the structure. The spectrum reveals distinct signals for the aromatic protons of the naphthyl ring system, the methoxy (B1213986) group protons, the methine proton at the chiral center, and the methyl group protons. researchgate.netnih.gov
The chemical shift differences (Δδ) between diastereomeric esters of this compound with a chiral alcohol can be used to determine the absolute configuration of the alcohol. researchgate.net The protons of groups in close proximity to the naphthyl ring experience a significant diamagnetic anisotropy effect, leading to large upfield shifts in the ¹H NMR spectrum. This effect is more pronounced than that observed with other common chiral auxiliaries. researchgate.net
An extensive search of scientific literature and chemical databases for experimental spectroscopic data on This compound (CAS RN: 139633-72-0) has been conducted. While the compound is documented and its basic properties are known, detailed, published analytical and spectroscopic characterization data as required by the specific outline are not available in the public domain.
The provided outline demands in-depth, specific research findings, including data tables for various spectroscopic methods such as ¹³C NMR, 2D NMR, Mass Spectrometry (GC-MS, LC-MS, HRMS), IR Spectroscopy, and UV-Vis Spectroscopy. Unfortunately, such specific experimental data for the 7-methoxy-1-naphthyl isomer could not be located.
Information is readily available for the structurally related and commercially significant isomer, 2-(6-methoxy-2-naphthyl)propanoic acid (Naproxen). However, the difference in the position of the methoxy group (position 7 vs. position 6) and the propanoic acid side chain (position 1 vs. position 2) significantly alters the electronic environment and, consequently, the spectroscopic output, particularly for NMR and UV-Vis spectroscopy. Extrapolating data from isomers would not meet the required standard of scientific accuracy for the specified compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and specific data tables that strictly adheres to the provided outline for this compound at this time. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound.
X-ray Crystallography for Absolute Configuration and Crystalline Structure Analysis of this compound and its Derivatives
A thorough review of the scientific literature indicates that a single-crystal X-ray structure determination for this compound itself has not been reported. However, the utility of this technique has been demonstrated in the structural elucidation of closely related derivatives, providing a framework for how such an analysis would be approached.
A pertinent example is the determination of the absolute configuration of an ester formed from the isomeric compound, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, and 1,2,3,4-tetrahydro-4-phenanthrenol. nih.gov In this study, a single crystal of the resulting diastereomeric ester was subjected to X-ray crystallographic analysis. The analysis successfully determined the absolute configuration at both chiral centers to be (S,S), which in turn allowed for the unequivocal assignment of the S configuration to the parent alcohol. nih.gov This demonstrates the power of X-ray crystallography in resolving stereochemical questions for complex molecules within this class of compounds. The key findings from such an analysis typically include the crystal system, space group, unit cell dimensions, and atomic coordinates, which together define the crystalline structure.
Modern advancements in X-ray crystallography, including improved detectors and the use of methods like the Hooft-Spek approach or the Parsons quotient method, now allow for the confident determination of absolute configurations even for molecules that only contain light atoms such as oxygen, which was traditionally a significant challenge. mit.edu
Elemental Analysis for Compositional Verification of this compound
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) within a sample. This method serves as a crucial check for the purity and empirical formula of a synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's compositional identity.
The molecular formula for this compound is C₁₄H₁₄O₃. guidechem.com Based on this formula, the theoretical elemental composition can be calculated. The molar mass of the compound is 230.26 g/mol . guidechem.comsigmaaldrich.com
The theoretical elemental percentages are derived from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 73.05 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.13 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.82 |
| Total | | | | 230.263 | 100.00 |
While the theoretical composition is well-defined, a review of available scientific literature did not yield specific experimental elemental analysis data for this compound. In a typical research setting, an experimental analysis would be presented alongside the theoretical values to validate the compound's synthesis and purity, with the found values expected to be within ±0.4% of the theoretical values to be considered acceptable.
Molecular and Computational Studies on 2 7 Methoxy 1 Naphthyl Propanoic Acid
Structure-Activity Relationship (SAR) Investigations of 2-(7-Methoxy-1-naphthyl)propanoic Acid Analogues
Currently, there is a lack of specific structure-activity relationship (SAR) studies in the scientific literature for analogues of this compound. SAR investigations are crucial for understanding how modifications to a molecule's structure affect its biological activity, thereby guiding the design of more potent and selective compounds. Without experimental data from such studies, it is not possible to detail the impact of structural modifications on the activity of this specific compound's analogues.
Conformational Analysis and Stereochemical Impact of this compound
The conformation and stereochemistry of a molecule are critical to its interaction with biological targets. However, detailed conformational analyses for this compound are not extensively documented.
Crystalline State Conformation Studies of this compound
Specific X-ray crystallography studies determining the crystalline state conformation of this compound have not been identified in a review of available literature. However, structural information on a closely related molecule, 2-(7-Methoxy-1-naphthyl)acetonitrile, is available. In the crystalline state of this acetonitrile (B52724) derivative, the naphthalene (B1677914) ring system is nearly planar. nih.gov The molecule exhibits weak aromatic π–π stacking interactions in its crystal structure, with a centroid-centroid distance of 3.758 Å, which contributes to the stabilization of the crystal packing. nih.gov While this provides insight into the behavior of the 7-methoxy-1-naphthyl moiety, it does not describe the conformation of the propanoic acid side chain.
Solution State Conformational Dynamics of this compound
There is no specific information available from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to describe the conformational dynamics of this compound in a solution state. Such studies would be necessary to understand the molecule's flexibility and the preferred spatial arrangement of its functional groups in a non-crystalline environment.
Molecular Modeling and Simulation Approaches for this compound
Molecular modeling and simulation are powerful tools for predicting molecular properties and interactions. However, the application of these methods specifically to this compound is not well-documented.
Molecular Docking for Ligand-Target Interactions of this compound
No specific molecular docking studies detailing the binding of this compound to any biological target have been published. Molecular docking simulations are essential for predicting the binding affinity and orientation of a ligand within the active site of a protein, providing critical insights into its potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for derivatives of this compound. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, which is a valuable tool in drug design and discovery for predicting the activity of new, untested molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure of this compound
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. Through DFT calculations, it is possible to determine various quantum chemical parameters that provide insights into the reactivity, stability, and electronic properties of a compound.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map helps in identifying nucleophilic and electrophilic sites, thereby predicting how the molecule might interact with other chemical species. Other parameters that can be calculated include ionization potential, electron affinity, electronegativity, hardness, and softness, all of which contribute to a comprehensive understanding of the molecule's electronic behavior.
For a molecule like this compound, DFT studies would analyze the influence of the methoxy (B1213986) and propanoic acid groups on the electron density distribution of the naphthalene ring system. The precise location of the methoxy group at the 7-position is expected to subtly alter the electronic properties compared to other isomers, such as the well-studied Naproxen (B1676952) [2-(6-methoxy-2-naphthyl)propanoic acid]. biomedres.usresearchgate.net
A hypothetical table of DFT-derived parameters for this compound is presented below to illustrate the type of data that such a study would yield.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Hardness (η) | 2.65 | eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.
Specific MD simulation studies focused solely on this compound are not prominently featured in the available scientific literature. However, MD simulations of structurally similar molecules, like Naproxen, have been conducted to understand their behavior in various environments, such as lipid bilayers or in the presence of amyloid fibrils. acs.orgnih.govresearchgate.net
An MD simulation of this compound would typically begin with a well-defined starting structure, often obtained from DFT optimization. This structure would then be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps.
Analysis of the resulting trajectory can reveal important aspects of the molecule's dynamic behavior. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the structural stability of the molecule over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule. Furthermore, the radius of gyration can provide insights into the compactness of the molecule's conformation. Hydrogen bond analysis can also be performed to understand the interactions between the propanoic acid group and surrounding solvent molecules.
Such simulations are invaluable for understanding how the molecule behaves in a dynamic, solvated state, which is often more representative of its behavior in a real-world chemical or biological system than a static, in-vacuo model.
Table 2: Hypothetical Dynamic Properties of this compound from MD Simulations in Aqueous Solution
| Property | Average Value | Fluctuation/Deviation |
|---|---|---|
| Radius of Gyration (Rg) | 0.45 nm | ± 0.02 nm |
| Root-Mean-Square Deviation (RMSD) | 0.2 nm | ± 0.05 nm |
| Solvent Accessible Surface Area (SASA) | 350 Ų | ± 20 Ų |
Biomolecular Interactions and Mechanistic Insights of 2 7 Methoxy 1 Naphthyl Propanoic Acid in Vitro Focus
Investigation of Biochemical Targets and Cellular Pathways of 2-(7-Methoxy-1-naphthyl)propanoic Acid (In Vitro)
No published studies were identified that investigated the specific biochemical targets or cellular pathways modulated by this compound in an in vitro setting. Therefore, a data table of its molecular targets and affected signaling pathways cannot be provided.
Enzymatic Interaction Studies of this compound (In Vitro)
There is no available research on the direct enzymatic interactions of this compound. Studies detailing its inhibitory or substrate activity with specific enzymes have not been published. Consequently, a data table summarizing enzymatic interactions, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), cannot be generated.
In Vitro Metabolic Pathway Elucidation of this compound
The in vitro metabolic fate of this compound remains uncharacterized in the scientific literature.
Identification of In Vitro Metabolites of this compound
No studies have been published that identify the metabolites of this compound following in vitro incubation with systems such as human liver microsomes or other metabolic models. As a result, a data table of its in vitro metabolites cannot be compiled.
Role of Enzymes in the In Vitro Biotransformation of this compound
Due to the absence of metabolic studies, the specific enzymes, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), involved in the biotransformation of this compound have not been identified. Therefore, a summary of their roles in its metabolism is not possible.
Future Research Directions and Unexplored Avenues for 2 7 Methoxy 1 Naphthyl Propanoic Acid
Current Challenges in the Academic Study of 2-(7-Methoxy-1-naphthyl)propanoic Acid
Despite decades of study, researchers face several persistent challenges that limit a complete understanding and broader application of this compound.
Stereoselective Synthesis and Chiral Purity: The therapeutic activity of the compound resides almost exclusively in its (S)-(+)-enantiomer. nih.gov The (R)-enantiomer is not only less active but also contributes to adverse effects, such as hepatotoxicity. nih.gov A primary challenge remains the development of more efficient, cost-effective, and environmentally benign methods for asymmetric synthesis or chiral resolution to produce enantiomerically pure (S)-Naproxen. nih.govnih.gov While enzymatic hydrolysis and other stereoselective techniques exist, optimizing these processes to achieve higher yields and enantiomeric excess continues to be a significant focus. nih.gov
Environmental Persistence and Ecotoxicity: As a widely consumed pharmaceutical, this compound is frequently detected in groundwater, surface water, and even drinking water. nih.govnih.gov Conventional wastewater treatment methods often fail to remove it completely. nih.govwikipedia.org Its persistence and potential for sublethal effects on non-target aquatic organisms, including algae, bacteria, and fish, pose a considerable environmental challenge. wikipedia.org A key area of research is to fully elucidate its environmental degradation pathways and to develop advanced oxidation or bioremediation processes for its effective removal from water sources. nih.govastrazeneca.comresearchgate.net
Understanding Off-Target Biological Effects: The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. However, the full spectrum of its biological interactions is not completely understood. Research into "off-target" effects and COX-independent mechanisms is crucial for explaining some of its therapeutic benefits and side effects. nih.gov For instance, masking the free carboxylic group, which is linked to gastrointestinal issues, is a common strategy in prodrug development, highlighting the ongoing challenge of separating desired efficacy from adverse effects. dovepress.com
Emerging Research Areas and Potential Applications of this compound in Chemical Biology and Materials Science
The structural scaffold of this compound serves as a versatile starting point for innovation in fields beyond its traditional use as an anti-inflammatory agent.
Chemical Biology and Medicinal Chemistry: A major emerging area is the synthesis of novel derivatives to explore new therapeutic frontiers. Researchers are modifying the parent molecule to create compounds with enhanced or entirely new biological activities, including antitumor, antioxidant, and antiviral properties. tandfonline.com A particularly promising avenue is the development of derivatives that target different inflammatory pathways. For example, novel derivatives have been designed and synthesized to act as inhibitors of the NLRP3 inflammasome, offering a potential new treatment modality for inflammatory diseases through a COX-independent mechanism. nih.govjst.go.jp These studies often use the naproxen (B1676952) moiety as a scaffold to which other pharmacologically active groups, such as cinnamic acid, are attached to create hybrid molecules with improved activity and safety profiles. nih.govjst.go.jp
Materials Science and Drug Delivery: In materials science, this compound is being explored as a payload for advanced drug delivery systems. A significant focus is on its incorporation into Metal-Organic Frameworks (MOFs). nih.gov These highly porous materials can be loaded with the drug and engineered to control its release kinetics. researchgate.net This approach aims to deliver the drug more effectively to target sites, potentially increasing its therapeutic window and reducing systemic side effects. Research has demonstrated the use of iron-oxide nanoparticles and various MOFs, such as FeBTC and MIL-101, as carriers, showing high drug loading capacities and pH-dependent release profiles. mdpi.comresearchgate.net This represents a shift from viewing the molecule solely as an active ingredient to using it as a component in sophisticated functional materials.
Advanced Methodological Development for the Comprehensive Characterization of this compound
The need for precise and sensitive analysis, particularly for chiral separation and trace-level environmental detection, is driving the development of advanced analytical methodologies.
Advanced Chromatographic and Electrophoretic Techniques: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of this compound. jru-b.com Current research focuses on developing novel methods using advanced stationary phases, such as polysaccharide-based chiral columns, to achieve rapid and baseline separation of its enantiomers in various pharmaceutical formulations. nih.gov Furthermore, new RP-HPLC and LC-MS/MS methods are being validated for its quantification in complex biological matrices like human plasma, offering improved linearity and lower limits of detection. ipindexing.comoup.com
Novel Sensor Technologies: To address the challenge of environmental monitoring, researchers are developing rapid, selective, and highly sensitive sensor technologies. An emerging example is the use of molecularly imprinted polymers combined with fluorescent reporters, such as carbon dots. rsc.org These fluorescent sensors can selectively detect this compound in aqueous solutions at very low concentrations, offering a promising alternative to time-consuming chromatographic methods. rsc.org
Computational and Spectroscopic Approaches: In silico methods, including molecular docking simulations, are becoming indispensable for designing new derivatives and understanding their interactions with biological targets like the NLRP3 inflammasome. nih.gov These computational tools allow for the rational design of molecules with desired properties before their synthesis, accelerating the discovery process. Advanced spectroscopic techniques continue to be vital for structural elucidation of new derivatives and for studying their conformation and interactions. dovepress.comnih.gov
Table of Analytical Methodologies for this compound
| Method | Matrix / Application | Key Parameters / Findings | Reference(s) |
| RP-HPLC | Pharmaceutical Dosage Forms | Mobile Phase: Acetonitrile (B52724):Water (60:40 v/v) with 0.5% trifluoroacetic acid. Detection at 277 nm. | ipindexing.com |
| HPLC | Human Plasma | Mobile Phase: 20mM phosphate (B84403) buffer (pH 7) with 0.1% trifluoroacetic acid:acetonitrile (65:35 v/v). Linear range: 0.10–5.0 µg/mL. | oup.com |
| Chiral HPLC | Pharmaceutical Preparations | Stationary Phase: Lux Amylose-1. Mobile Phase: methanol (B129727):water:acetic acid (85:15:0.1 v/v/v). Achieved baseline separation (Rs = 3.21) within 7 minutes. | nih.gov |
| Derivative Spectrophotometry | Binary Mixture | Measurement of the first derivative (¹D) at 243.8 nm for naproxen. Linearity range: 0.5–3 µg/mL. | derpharmachemica.com |
| Fluorescent Sensor | Aqueous Solution | Molecularly imprinted carbon dots. Achieved a low detection limit of 0.03 μM with a linear range of 0.05–4 μM. | rsc.org |
| LC-MS/MS | Human Plasma | Used for quantitative analysis after liquid-liquid extraction. | ipindexing.com |
Q & A
Q. Methodological Answer :
- Engineering Controls : Use fume hoods to limit airborne exposure, and monitor concentrations with real-time sensors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and Tyvek® suits to prevent skin contact. Eye protection (goggles) and face shields are mandatory during transfers .
- Decontamination : Immediate washing with water for skin/eye exposure and designated areas for contaminated clothing disposal .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?
Methodological Answer :
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Multi-Technique Validation : Cross-validate using HPLC-MS for purity (>98%) and X-ray crystallography for absolute configuration confirmation .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to identify discrepancies caused by dynamic effects .
- Controlled Replication : Repeat synthesis and analysis under standardized conditions to isolate variables .
Advanced: What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?
Methodological Answer :
The compound’s naphthyl moiety and carboxylic acid group make it a candidate for targeting enzymes like cyclooxygenases (COX) or cytochrome P450 isoforms. For example:
- Docking Studies : Use molecular dynamics simulations to predict binding affinity with COX-2, leveraging its structural similarity to ibuprofen derivatives .
- In Vitro Assays : Measure IC50 values against recombinant enzymes, adjusting substituents (e.g., methoxy position) to enhance selectivity .
Basic: Which analytical techniques are most reliable for assessing the purity and stability of this compound?
Q. Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities .
- Spectroscopy : High-resolution NMR (e.g., ¹³C DEPT for carbon environment analysis) and FT-IR for functional group verification .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency and detect polymorphs .
Advanced: How can factorial design optimize the synthesis or derivatization of this compound?
Methodological Answer :
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (60°C vs. 80°C), solvent (acetone vs. DMF), and catalyst loading (1% vs. 2%).
- Response Variables : Yield, purity, and reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., solvent-catalyst synergy) and derive optimal conditions .
Advanced: What mechanistic insights exist for the photodegradation or metabolic pathways of this compound?
Q. Methodological Answer :
- Photolysis Studies : Expose to UV-Vis light (λ = 254 nm) in aqueous solutions, tracking degradation via LC-MS to identify methoxy cleavage or naphthyl ring oxidation products .
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP3A4) and use high-resolution mass spectrometry to detect phase I/II metabolites, such as hydroxylated derivatives or glucuronide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
